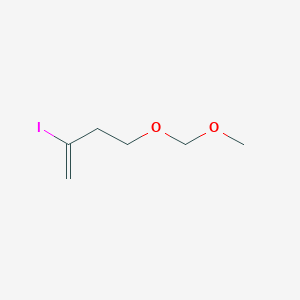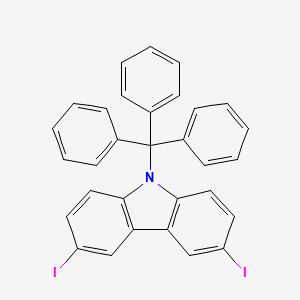
Hexakis(dibromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(dibromomethyl)benzene is a chemical compound with the molecular formula C12H6Br6. It is a derivative of benzene where each hydrogen atom is replaced by a dibromomethyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexakis(dibromomethyl)benzene can be synthesized through the bromination of hexaphenylbenzene. The process involves the addition of bromine to hexaphenylbenzene in the presence of a catalyst. The reaction is typically carried out in a solvent-free environment to ensure thorough mixing of reagents. The reaction mixture is then poured into pre-chilled ethanol to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Reduction Reactions: The dibromomethyl groups can be reduced to form hexakis(methyl)benzene.
Oxidation Reactions: The compound can be oxidized to form hexakis(carboxyl)benzene.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products:
Substitution: Products include hexakis(chloromethyl)benzene, hexakis(iodomethyl)benzene, etc.
Reduction: The major product is hexakis(methyl)benzene.
Oxidation: The major product is hexakis(carboxyl)benzene.
Aplicaciones Científicas De Investigación
Hexakis(dibromomethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of hexakis(dibromomethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The dibromomethyl groups can undergo substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more susceptible to electrophilic attack .
Comparación Con Compuestos Similares
Hexakis(bromomethyl)benzene: Similar in structure but with bromomethyl groups instead of dibromomethyl groups.
Hexabromotricyclobutabenzene: A compound with a similar bromine content but different structural arrangement.
Hexabromohexaradialene: Another bromine-rich compound with a unique radialene structure.
Uniqueness: Hexakis(dibromomethyl)benzene is unique due to the presence of six dibromomethyl groups, which impart distinct chemical properties and reactivity. Its ability to undergo multiple substitution reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
117965-58-9 |
|---|---|
Fórmula molecular |
C12H6Br12 |
Peso molecular |
1109.0 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(dibromomethyl)benzene |
InChI |
InChI=1S/C12H6Br12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h7-12H |
Clave InChI |
QFLPJHDIPWOPFX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
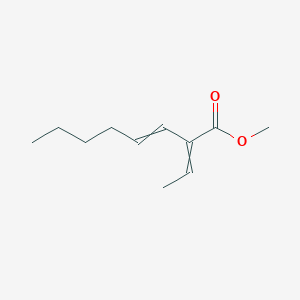
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
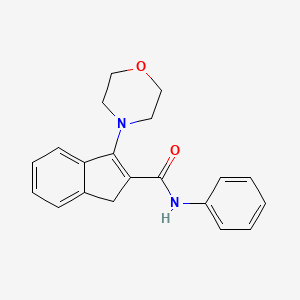
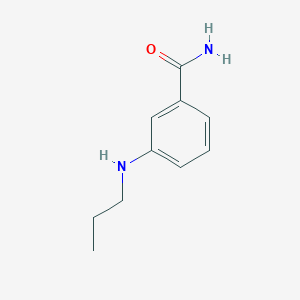
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
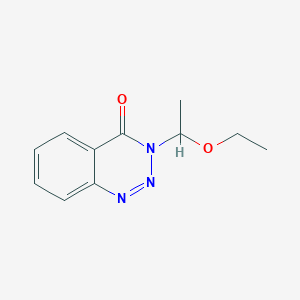
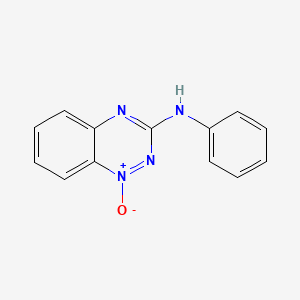
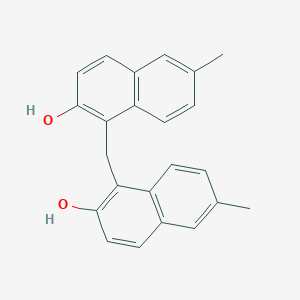
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
